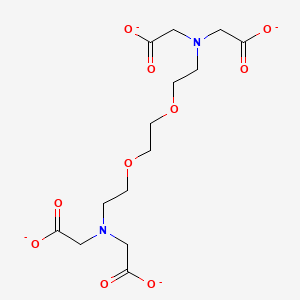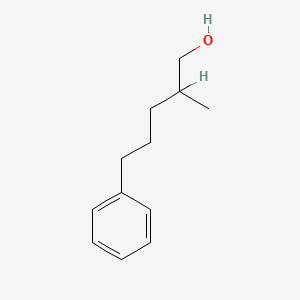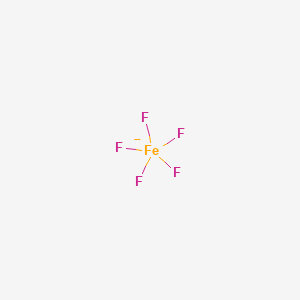
Pentafluoroferrate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluoroferrate(2-) is an iron coordination entity and a perfluorometallate anion.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pentafluoroferrate(2-) derivatives, such as pentafluoroferrocene, have been synthesized and characterized through various methods. For instance, pentafluoroferrocene [Fe(C5F5)(C5H5)] was prepared from ferrocene using a one-pot lithiation-electrophilic fluorination strategy. This compound was characterized using techniques like multinuclear NMR, IR spectroscopy, cyclovoltammetry, X-ray and electron diffraction, and compared with DFT calculations (Sünkel et al., 2015).
Applications in Organic Electronics
Perfluorinated compounds related to pentafluoroferrate(2-) have shown significant applications in organic electronics. For instance, perfluoropentacene, an n-type semiconductor, has been utilized in organic field-effect transistors (OFETs) due to its high electron mobility and ability to form improved p-n junctions with pentacene, thereby enabling the fabrication of complementary inverter circuits (Sakamoto et al., 2004).
Impact on Charge-Transport Parameters
Studies on perfluoropentacene and perfluorotetracene crystals, which are structurally related to pentafluoroferrate(2-), indicate that perfluorination significantly affects the charge-transport characteristics of these materials. This includes changes in ionization potentials, electron affinities, crystalline packing, and vibrational couplings, impacting their performance in organic electronic devices (Delgado et al., 2009).
Electrocatalytic Applications
Derivatives of pentafluoroferrate(2-) have potential applications in electrocatalysis. For instance, 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a bifunctional electrolyte additive, was found to be effective in lithium-ion batteries. It functions as a redox shuttle for overcharge protection and also acts as an anion receptor to dissolve LiF generated during battery operation (Chen & Amine, 2007).
Applications in Fluorine Chemistry
Pentafluoroferrate(2-) related compounds play a crucial role in synthetic inorganic fluorine chemistry. For example, arsenic pentafluoride, a fluoride ion acceptor and oxidant, has been extensively used in this field (Emara et al., 2005).
Eigenschaften
Molekularformel |
F5Fe-2 |
|---|---|
Molekulargewicht |
150.84 g/mol |
IUPAC-Name |
pentafluoroiron(2-) |
InChI |
InChI=1S/5FH.Fe/h5*1H;/q;;;;;+3/p-5 |
InChI-Schlüssel |
AKNBSOLFAGXLKG-UHFFFAOYSA-I |
SMILES |
F[Fe-2](F)(F)(F)F |
Kanonische SMILES |
F[Fe-2](F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
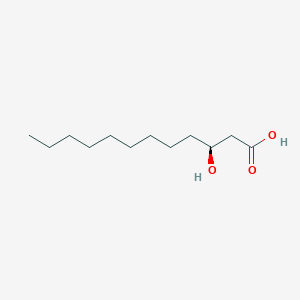
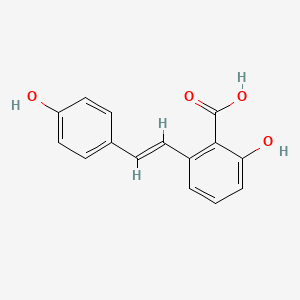

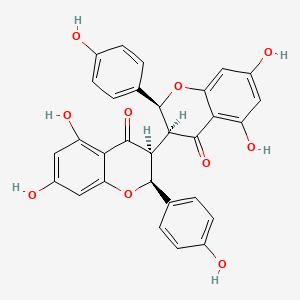
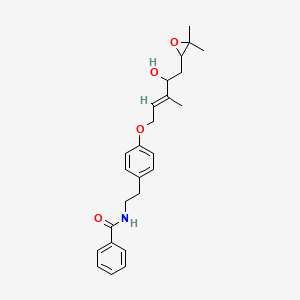
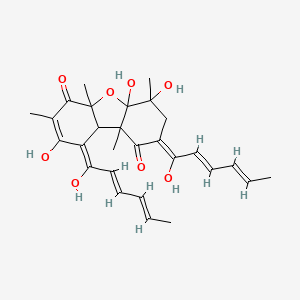

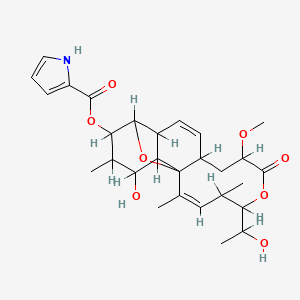
![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)

